2-[(4,5-dimethoxy-2-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(4,5-dimethoxy-2-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dimethoxy-2-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexenone derivative, followed by the introduction of the nitro and methoxy groups through nitration and methylation reactions, respectively. The final step involves the formation of the cyclohexanedione ring through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-dimethoxy-2-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-[(4,5-dimethoxy-2-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethoxy-2-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-dimethoxy-2-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
- 4-Benzylidene-2-phenyl-5(4H)-oxazolone
- 3-Phenyl-1-(2-pyridyl)-2-propen-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H31NO8 |
---|---|
Molecular Weight |
473.5g/mol |
IUPAC Name |
2-[(4,5-dimethoxy-2-nitrophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C25H31NO8/c1-24(2)9-15(27)22(16(28)10-24)21(23-17(29)11-25(3,4)12-18(23)30)13-7-19(33-5)20(34-6)8-14(13)26(31)32/h7-8,21-22,29H,9-12H2,1-6H3 |
InChI Key |
LFYKMNRTXIMMGU-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=C(CC(CC3=O)(C)C)O)C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
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